molecular formula C16H13ClN2O3 B14321496 5-(2-Chlorophenyl)-4-(2-hydroxyphenyl)imino-3-methyl-1,3-oxazolidin-2-one CAS No. 109243-78-9

5-(2-Chlorophenyl)-4-(2-hydroxyphenyl)imino-3-methyl-1,3-oxazolidin-2-one

Cat. No.: B14321496
CAS No.: 109243-78-9
M. Wt: 316.74 g/mol
InChI Key: OZXXXPXJGUGEIR-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-4-(2-hydroxyphenyl)imino-3-methyl-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-4-(2-hydroxyphenyl)imino-3-methyl-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the oxazolidinone ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxazolidinone ring with a 2-chlorophenyl group, often using a halogenation reaction.

    Formation of the imino group: This can be done by reacting the oxazolidinone with an appropriate amine or imine precursor.

    Introduction of the hydroxyphenyl group: This step involves the substitution of a hydrogen atom on the oxazolidinone ring with a 2-hydroxyphenyl group, often using a hydroxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of oxazolidinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the imino group to an amine group, resulting in different oxazolidinone derivatives.

    Substitution: The compound can undergo substitution reactions, where one of the phenyl groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with different oxidation states, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as an antibiotic or anti-inflammatory agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-4-(2-hydroxyphenyl)imino-3-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes: Inhibiting the activity of specific enzymes involved in biological processes.

    Interacting with receptors: Modulating the activity of specific receptors on cell surfaces.

    Affecting cellular pathways: Influencing cellular signaling pathways that regulate various biological functions.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.

    Tedizolid: A newer oxazolidinone antibiotic with similar properties to linezolid.

    Cycloserine: An antibiotic that also contains an oxazolidinone ring.

Uniqueness

5-(2-Chlorophenyl)-4-(2-hydroxyphenyl)imino-3-methyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other oxazolidinones.

Properties

CAS No.

109243-78-9

Molecular Formula

C16H13ClN2O3

Molecular Weight

316.74 g/mol

IUPAC Name

5-(2-chlorophenyl)-4-(2-hydroxyphenyl)imino-3-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C16H13ClN2O3/c1-19-15(18-12-8-4-5-9-13(12)20)14(22-16(19)21)10-6-2-3-7-11(10)17/h2-9,14,20H,1H3

InChI Key

OZXXXPXJGUGEIR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=CC=CC=C2O)C(OC1=O)C3=CC=CC=C3Cl

Origin of Product

United States

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